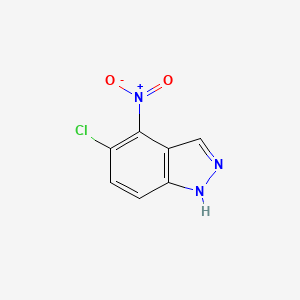

5-chloro-4-nitro-1H-indazole

説明

Contextualization of Indazole Heterocycles in Advanced Organic Synthesis and Materials Science Research

Nitrogen-containing heterocycles are pivotal in the creation of many bioactive natural products and commercial drugs. nih.govpnrjournal.com Indazoles, in particular, are recognized for their versatile biological activities, which include anti-inflammatory, antitumor, antimicrobial, and anti-HIV properties. taylorandfrancis.comnih.govacgpubs.org This wide range of pharmacological potential has spurred significant interest among medicinal chemists. nih.govpnrjournal.com

In materials science, the indazole nucleus is explored for its electronic properties, making it a candidate for components in organic light-emitting diodes (OLEDs) and organic solar cells. kit.edu The ability of indazole derivatives to form stable structures with unique photophysical characteristics is an active area of investigation. grafiati.com The synthesis of novel indazole derivatives is a continuous effort to explore new applications and enhance existing ones. kit.edu

Flow chemistry has recently emerged as a powerful tool for the synthesis of indazoles, offering improved efficiency, safety, and scalability compared to traditional batch methods. mdpi.com This advancement is crucial for meeting the growing demand for these versatile compounds in various research and industrial applications. mdpi.com

Specificity of 5-Chloro-4-nitro-1H-indazole as a Substituted Indazole

5-Chloro-4-nitro-1H-indazole is a specific derivative of the indazole core, distinguished by the presence of a chloro group at the 5-position and a nitro group at the 4-position of the indazole ring. These substituents significantly influence the compound's chemical reactivity and physical properties. The molecular formula for this compound is C₇H₄ClN₃O₂, and it has a molecular weight of approximately 197.58 g/mol . chemsrc.comfluorochem.co.uk

The precise placement of the chloro and nitro groups on the indazole ring creates a unique electronic environment, making it a valuable intermediate in organic synthesis. The synthesis of this compound and its isomers, such as 4-chloro-5-nitro-1H-indazole, typically involves the nitration of a corresponding chloro-1H-indazole precursor.

Below is a data table outlining some of the key chemical properties of 5-chloro-4-nitro-1H-indazole and a related isomer.

| Property | 5-Chloro-4-nitro-1H-indazole | 4-Chloro-5-nitro-1H-indazole |

| CAS Number | 101420-96-6 bldpharm.com | 907958-42-3 |

| Molecular Formula | C₇H₄ClN₃O₂ | C₇H₄ClN₃O₂ |

| Molecular Weight | 197.58 g/mol | 197.58 g/mol |

| Appearance | Solid fluorochem.co.uk | Solid fluorochem.co.uk |

This table is based on available data and may not be exhaustive.

Overview of Current Academic Research Trajectories for Halogenated and Nitrated Indazoles

Current research on halogenated and nitrated indazoles is largely driven by their potential in medicinal chemistry and materials science. The introduction of halogen atoms and nitro groups into the indazole scaffold is a key strategy for modulating the biological activity and physicochemical properties of these compounds.

Key Research Areas:

Drug Development: A primary focus of research is the synthesis and evaluation of halogenated and nitrated indazoles as potential therapeutic agents. Studies have shown that these compounds can exhibit significant anticancer and antimicrobial activities. grafiati.comtandfonline.com For instance, certain nitro-indazole derivatives have demonstrated efficacy against various cancer cell lines and bacterial strains. grafiati.com The position of the nitro group and other substituents on the indazole ring is crucial for their biological activity. grafiati.comacs.org

Synthesis Methodology: Researchers are continuously developing more efficient and selective methods for the synthesis of these substituted indazoles. This includes the exploration of novel catalytic systems and reaction conditions to control the regioselectivity of halogenation and nitration. researchgate.netchim.it The development of one-pot synthesis protocols is also a significant area of interest, aiming to streamline the production of these valuable compounds. researchgate.net

Materials Science: The unique electronic properties of halogenated and nitrated indazoles make them attractive for applications in materials science. Research is ongoing to incorporate these compounds into novel materials with specific optical and electronic functionalities. kit.edu

Recent Findings:

Studies on the structure-activity relationships (SAR) of indazole derivatives have highlighted how different substituents influence their biological potency. For example, the presence of a fluorine atom at certain positions can enhance anticancer activity.

The development of electrochemical methods for the halogenation of indazoles offers a more environmentally friendly and efficient alternative to traditional chemical methods. researchgate.net

Research into the C-H functionalization of indazoles is providing new avenues for creating diverse and complex derivatives with potentially novel properties. researchgate.net

The continued exploration of halogenated and nitrated indazoles promises to yield new discoveries and applications in both medicine and materials science.

Structure

3D Structure

特性

IUPAC Name |

5-chloro-4-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-2-6-4(3-9-10-6)7(5)11(12)13/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPHMTNGMPSQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591989 | |

| Record name | 5-Chloro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-96-6 | |

| Record name | 5-Chloro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 4 Nitro 1h Indazole Derivatives

Tautomerism and Isomeric Considerations in 1H- and 2H-Indazoles

Indazole, a bicyclic aromatic heterocycle, exhibits annular tautomerism, primarily existing in two forms: 1H-indazole and 2H-indazole. The 1H-tautomer, which features a benzenoid structure, is thermodynamically more stable and is the predominant form in the gas phase, in solution, and in the solid state. nih.gov In contrast, the 2H-tautomer possesses a quinonoid structure and is of higher energy. nih.gov Computational studies and experimental observations indicate that the 1H-tautomer is more stable than the 2H-form by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). nih.gov Consequently, derivatives of 1H-indazole are generally the thermodynamically favored products in substitution reactions. nih.gov

The presence of substituents on the benzene (B151609) ring, such as the chloro and nitro groups in 5-chloro-4-nitro-1H-indazole, significantly influences the electronic properties of the ring system. However, the fundamental thermodynamic preference for the 1H tautomer is maintained. A study of various C-nitro-1H-indazoles confirmed that even with the strong electronic effects of a nitro group, the 1H tautomer remains the more stable isomer compared to the 2H counterpart. nih.gov

The equilibrium between 1H- and 2H-indazole tautomers is sensitive to a variety of factors, including the electronic nature of substituents, steric hindrance, solvent polarity, and the potential for intramolecular hydrogen bonding. nih.gov

Electronic Effects: Electron-withdrawing groups, such as the nitro group (NO₂) and chlorine (Cl), have a profound impact on the electron density distribution within the indazole core. In the case of 5-chloro-4-nitro-1H-indazole, both substituents strongly withdraw electron density from the benzene ring. This deactivation generally further stabilizes the benzenoid structure of the 1H-tautomer relative to the higher-energy quinonoid 2H-form.

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. More polar solvents tend to favor the tautomer with the larger dipole moment. While 1H-indazole is the major form in most environments, the relative population of the 2H tautomer can be slightly influenced by the solvent medium.

Intramolecular Hydrogen Bonding: The position of substituents can lead to intramolecular interactions that stabilize one tautomer over the other. For instance, a 7-nitro-1H-indazole can form a strong intramolecular hydrogen bond between the N1-H proton and an oxygen atom of the nitro group, which significantly stabilizes this tautomer and can even allow for the observation of spin-spin coupling constants involving the N-H proton. nih.gov For 5-chloro-4-nitro-1H-indazole, such an intramolecular hydrogen bond is not possible, and the equilibrium is primarily dictated by the electronic stabilization of the benzenoid system.

N-Alkylation and N-Substitution Pathways

The N-alkylation of indazoles is a fundamental transformation that typically yields a mixture of N1- and N2-substituted isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent, as well as the substitution pattern on the indazole ring. The N1-substituted isomer is generally the thermodynamically more stable product, while the N2-isomer is often favored under kinetically controlled conditions. rsc.org

For nitro-substituted indazoles, the strong electron-withdrawing nature of the nitro group influences the nucleophilicity of the N1 and N2 nitrogen atoms and can be exploited to achieve regioselective alkylation.

Control over the N1 versus N2 alkylation can be achieved by carefully selecting reaction parameters to favor either the thermodynamic or kinetic pathway. Research on 4-nitroindazole, a close structural analog of 5-chloro-4-nitro-1H-indazole, provides clear strategies for regioselective synthesis.

Thermodynamic Control for N1-Substitution: The N1-isomer, being the more stable product, can be selectively formed under conditions that allow for equilibrium to be established. For the glycosylation of 4-nitroindazole, employing a Silyl Hilbert-Johnson reaction for an extended period (48 hours) or using a fusion reaction allows for thermodynamic control, yielding the N1-ribonucleoside as the major product. libretexts.org

Kinetic Control for N2-Substitution: The N2-isomer can be obtained preferentially under conditions that favor the faster-forming product and prevent subsequent isomerization. For 4-nitroindazole, a Silyl Hilbert-Johnson glycosylation conducted over a shorter reaction time (5 hours) operates under kinetic control and affords the N2-ribonucleoside exclusively. libretexts.org

Substituent-Directed Regioselectivity: The position of substituents on the indazole ring can dramatically influence the N1/N2 ratio. For example, studies on various substituted indazoles have shown that an electron-withdrawing nitro group at the C7 position directs alkylation to the N2 position with excellent selectivity (≥ 96%). researchgate.netnih.gov This is attributed to steric hindrance around the N1 position and electronic effects that favor the formation of the N2-anion intermediate.

The following table summarizes the regioselective synthesis of N1- and N2-ribonucleosides from 4-nitroindazole, illustrating the principle of kinetic versus thermodynamic control.

| Starting Material | Reaction Conditions | Control Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitroindazole | Silyl Hilbert-Johnson (5 hours) | Kinetic | N2-(β-D-ribonucleoside) | 64% | libretexts.org |

| 4-Nitroindazole | Silyl Hilbert-Johnson (48 hours) | Thermodynamic | N1-(β-D-ribonucleoside) | 66% | libretexts.org |

The mechanism underlying the regioselectivity of N-alkylation is complex, involving the interplay of ion pairing, steric effects, and electronic factors. The nature of the cation from the base (e.g., Na⁺, K⁺, Cs⁺) and its coordination state in a given solvent play a crucial role. researchgate.net

Computational studies using Density Functional Theory (DFT) have provided deeper insights. For certain substituted indazoles, a chelation mechanism has been proposed to explain high N1-selectivity. When a coordinating group is present at the C3 or C7 position, a cation like Cs⁺ can form a chelate with that group and the N2 nitrogen, sterically blocking the N2 position and directing the alkylating agent to the N1 nitrogen. masterorganicchemistry.com Conversely, other non-covalent interactions can drive the formation of the N2 product. masterorganicchemistry.com The formation of tight versus solvent-separated ion pairs between the indazolide anion and the counter-ion is a key determinant of the reaction outcome. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indazole Ring

The benzene portion of the indazole ring is susceptible to both electrophilic and nucleophilic aromatic substitution, but the reactivity is heavily dictated by the substituents present. For 5-chloro-4-nitro-1H-indazole, the ring is extremely electron-deficient.

Electrophilic Aromatic Substitution (EAS): The indazole nucleus itself is generally less reactive towards electrophiles than indole (B1671886). The presence of two strong deactivating groups—the 4-nitro and 5-chloro substituents—makes the benzene ring highly resistant to electrophilic attack. researchgate.netlibretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions, likely resulting in low yields and poor regioselectivity. libretexts.org Electrophilic substitution, when forced, typically occurs at the C3 position of the pyrazole (B372694) ring or at available positions on the benzene ring (C6, C7), but the strong deactivation by the 4-nitro group makes substitution at these positions challenging.

Nucleophilic Aromatic Substitution (SNAr): In stark contrast, the electron-deficient nature of the ring makes it highly activated for nucleophilic aromatic substitution (SNAr). semanticscholar.org For an SNAr reaction to occur, two conditions must be met: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. nih.govsemanticscholar.org

In 5-chloro-4-nitro-1H-indazole, the chlorine atom at C5 is an excellent leaving group, and it is positioned ortho to the powerful electron-withdrawing nitro group at C4. This arrangement provides strong activation for nucleophilic attack at the C5 position. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.org The negative charge in this intermediate is effectively delocalized by the adjacent nitro group, lowering the activation energy for the reaction. A wide range of nucleophiles (e.g., amines, alkoxides, thiolates) can displace the chloride, providing a powerful method for further functionalization at the C5 position. This reactivity is a key feature of the chemistry of this compound.

Advanced Functionalization Reactions

Modern synthetic chemistry has developed powerful methods for the functionalization of heterocyclic scaffolds, many of which are applicable to the indazole core. These advanced reactions often rely on transition-metal catalysis to achieve high efficiency and selectivity.

Transition-Metal-Catalyzed C-H Activation: Direct C-H activation has emerged as a step-economical strategy for modifying heterocyclic rings without the need for pre-functionalization (e.g., halogenation). researchgate.net Rhodium(III) and Palladium(II) catalysts have been successfully employed to functionalize the C-H bonds of indazoles. researchgate.net For instance, Rh(III)-catalyzed annulation of phthalazinones with allenes leads to the formation of complex indazole derivatives through a sequence of C-H activation, olefin insertion, and cyclization. While these methods are powerful, their application to a highly electron-deficient substrate like 5-chloro-4-nitro-1H-indazole would be challenging and likely require significant optimization of catalytic systems to overcome the substrate's low reactivity.

Palladium-Catalyzed Isocyanide Insertion: A palladium(II)-catalyzed C-H functionalization of 2H-indazoles at the C3-position via an isocyanide insertion strategy has been developed. This method allows for the synthesis of novel and complex fused heterocyclic systems, such as indazoloquinoxalines and benzoxazinoindazoles, by forming multiple bonds in a single pot.

Vicarious Nucleophilic Substitution (VNS): The VNS reaction is a specialized form of nucleophilic substitution of hydrogen that is particularly effective on electron-deficient aromatics. This reaction has been used to introduce functionalized alkyl substituents onto nitroindazole rings, typically at positions ortho or para to the nitro group. researchgate.net For 4-nitroindazole, VNS with tertiary carbanions has been shown to occur almost exclusively at the C5 position (para to the nitro group), providing a route to ortho-substituted nitroarenes that are valuable synthetic intermediates. researchgate.net

C-H Activation Strategies for Diversification

Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. For 1H-indazoles, the C3 position is a common site for C-H activation.

C-3 Arylation: Palladium-catalyzed C-3 arylation of 1H-indazoles with aryl iodides or bromides has been demonstrated. nih.govrsc.org This methodology could potentially be applied to 5-chloro-4-nitro-1H-indazole to introduce aryl groups at the C3 position. However, the electronic effects of the chloro and nitro groups would likely influence the reactivity of the C3-H bond. The electron-withdrawing nature of these substituents might decrease the nucleophilicity of the indazole ring, potentially requiring more forcing reaction conditions.

Table 2: Example of C-3 Arylation of a 1H-Indazole Derivative

| Substrate | Arylating Agent | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bn-indazole | 4-Iodo-anisole | Pd(OAc)₂ / 1,10-Phenanthroline | Toluene | 120 | 95 | nih.gov |

Reaction Mechanisms of Nitro-Substituted Indazoles

The nitro group in nitro-substituted indazoles plays a crucial role in their chemical reactivity and is central to several important mechanistic pathways.

Studies on the Addition Mechanisms (e.g., to Formaldehyde)

The reaction of N-unsubstituted indazoles with formaldehyde (B43269) has been a subject of detailed mechanistic investigation. A study on 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives has provided significant insights into the addition mechanism. nih.govacs.org

In the presence of aqueous hydrochloric acid, 4-nitro-1H-indazole reacts with formaldehyde to primarily form the N1-hydroxymethyl derivative, (4-nitro-1H-indazol-1-yl)methanol. nih.gov The reaction proceeds through the nucleophilic attack of the N1 atom of the indazole on the protonated formaldehyde.

The mechanism has been elucidated through a combination of experimental techniques, including solution and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as well as theoretical calculations. nih.govacs.orgnih.govresearchgate.net NMR studies were crucial in identifying the structure of the products and in determining the regioselectivity of the reaction. For 4-nitro-1H-indazole, the reaction predominantly yields the 1-substituted isomer over the 2-substituted one. acs.org

The presence of the electron-withdrawing nitro group influences the basicity of the indazole nitrogen atoms and the stability of the resulting hydroxymethyl derivatives. nih.govacs.org These derivatives are formally hemiaminals, and the electron-withdrawing nature of the nitro group can increase their sensitivity to hydrolysis, leading to a reversible reaction. nih.govacs.org

Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) for the Methanol Group in (4-nitro-1H-indazol-1-yl)methanol

| Group | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Reference |

|---|---|---|---|

| OH | Varies with solvent | - | nih.gov |

| CH₂ | ~5.5-5.6 | Not specified | nih.gov |

Note: Data is generalized from the study on nitro-1H-indazoles. nih.gov

Spectroscopic and Structural Characterization Methodologies for 5 Chloro 4 Nitro 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of indazole derivatives in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N.

¹H (proton) and ¹³C NMR are fundamental techniques used to map the carbon-hydrogen framework of 5-chloro-4-nitro-1H-indazole derivatives. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide definitive evidence for the substitution pattern on the indazole core.

In ¹H NMR spectra of nitroindazole derivatives, protons on the aromatic ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. rsc.orgacgpubs.org The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and chloro (-Cl) substituents, further shifts the signals of nearby protons to higher frequencies. For instance, in a 5-nitro-1H-indazole derivative, the proton at position 4 (H-4) appears as a doublet of doublets, influenced by coupling with H-6 and H-7. acgpubs.org The proton of the N-H group in 1H-indazoles typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic effects of the substituents. Carbons directly attached to the electron-withdrawing nitro and chloro groups are significantly deshielded. For example, in the ¹³C NMR spectrum of 1-(4-chloro-3-nitrophenylsulfonyl)-5-nitro-1H-indazole, aromatic carbons resonate between δ 113.5 and 149.3 ppm. acgpubs.org The specific resonance values help to confirm the substitution pattern predicted from ¹H NMR and other analytical data.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Nitro-Indazoles

| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 3-(4-Chlorophenyl)-6-nitro-1H-indazole | ¹H | 13.05 (br, 1H), 8.56-8.53 (m, 1H), 8.26-8.20 (m, 1H), 8.06-8.01 (m, 3H), 7.57-7.53 (m, 2H) | rsc.org |

| ¹³C | 146.95, 144.14, 141.21, 134.18, 132.18, 129.46, 129.12, 123.86, 122.15, 116.04, 107.79 | rsc.org | |

| 1-(4-Chloro-3-nitrophenylsulfonyl)-5-nitro-1H-indazole | ¹H | 8.05-8.06 (d, 1H), 8.08 (d, 1H), 8.21 (s, 1H), 8.31(d, 1H), 8.46 (d,1H), 8.67 (s, 1H), 8.8 (s, 1H) | acgpubs.org |

Note: Data presented is for related derivatives to illustrate typical chemical shift ranges. Solvent is CDCl₃ or CD₃COCD₃.

When reactions on the indazole ring can produce multiple isomers, such as substitution at the N-1 versus the N-2 position, multinuclear NMR becomes particularly valuable. While ¹H and ¹³C NMR can provide clues, ¹⁵N NMR spectroscopy offers a more direct method for distinguishing between such isomers. The chemical environment of the nitrogen atoms is significantly different in N-1 and N-2 substituted indazoles, leading to distinct ¹⁵N chemical shifts.

Studies on the reaction of NH-indazoles with formaldehyde (B43269) have demonstrated the power of this approach. nih.govacs.org For the first time, 2-substituted derivatives were definitively characterized using multinuclear NMR, where computational calculations of NMR chemical shifts (using methods like Gauge-Invariant Atomic Orbital, or GIAO) provided a strong theoretical basis for the experimental observations. nih.govacs.org This combined experimental and theoretical approach provides an unambiguous assignment of the molecular structure, which is critical when regioselectivity is a concern. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. mdpi.com These techniques probe the vibrational energy states of molecules, producing a unique spectral "fingerprint". mdpi.com

For 5-chloro-4-nitro-1H-indazole derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups. The characteristic vibrational frequencies are indicative of specific bonds and their environments. Key absorptions include:

N-O Stretching: The nitro group (NO₂) gives rise to two strong and characteristic stretching bands: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ range and a symmetric stretch in the 1330-1370 cm⁻¹ range. rsc.orgacgpubs.org

C-Cl Stretching: The carbon-chlorine bond shows a stretching vibration in the fingerprint region, typically between 850 and 550 cm⁻¹. The specific frequency can be influenced by the aromatic system.

N-H Stretching: For 1H-indazole derivatives, a broad absorption band corresponding to the N-H stretch is observed, usually in the 3100-3500 cm⁻¹ region.

Aromatic C=C and C-H Stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1620 cm⁻¹ region, while C-H stretching vibrations are observed above 3000 cm⁻¹. acgpubs.org

Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. Together, IR and Raman spectra offer a comprehensive profile of the molecule's functional groups.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Nitro-Indazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1519 - 1527 | rsc.orgacgpubs.org |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1347 | rsc.orgacgpubs.org |

| Aromatic C-H | Stretch | ~3090 | acgpubs.org |

| Aromatic C=C | Ring Stretch | 1596 - 1694 | acgpubs.org |

| Carbon-Chlorine (C-Cl) | Stretch | ~833 | acgpubs.org |

| Nitrogen-Sulfur (N-S)* | Stretch | ~897 | acgpubs.org |

Data from a sulfonyl derivative for illustrative purposes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the expected composition. rsc.org

Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods used to generate ions. The resulting mass spectrum displays a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. A key feature for chloro-substituted compounds like 5-chloro-4-nitro-1H-indazole is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two peaks for the molecular ion: an M⁺ peak and an M+2 peak, with a relative intensity ratio of about 3:1. miamioh.edu This pattern is a definitive indicator of the presence of a single chlorine atom.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. For nitroaromatic compounds, common fragmentation pathways include the loss of small neutral molecules or radicals such as NO₂ (46 Da), NO (30 Da), and O. rsc.orgresearchgate.net The loss of the halogen atom is also a principal fragmentation pathway for organohalides. miamioh.edu Analysis of these fragment ions helps to piece together the molecular structure and corroborate findings from other spectroscopic methods.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms within a crystal, providing exact bond lengths, bond angles, and torsional angles. For derivatives of 5-chloro-4-nitro-1H-indazole that form suitable single crystals, this method can confirm the connectivity and stereochemistry with very high precision. nih.govsemanticscholar.org

Crystal structure analyses of related compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole and 1-allyl-3-chloro-5-nitro-1H-indazole, reveal that the fused bicyclic indazole system is essentially planar. nih.govnih.gov The substituents, including the nitro group, are often found to be nearly coplanar with the ring system, with small dihedral angles. semanticscholar.orgnih.gov

Table 3: Illustrative Crystallographic Data for Substituted Chloro-Nitro-Indazoles

| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|---|

| 1-Allyl-3-chloro-5-nitro-1H-indazole | C₁₀H₈ClN₃O₂ | Monoclinic | P2₁/c | Dihedral angle between indazole ring and nitro group is 7.9°. | nih.gov |

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, which are critical to the material's properties.

In the crystal structures of nitro-indazole derivatives, several types of interactions are commonly observed:

Hydrogen Bonding: In 1H-indazoles, the N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the nitro group can act as acceptors, leading to the formation of chains or dimers. semanticscholar.orgnih.gov C-H···O interactions are also frequently observed. nih.gov

Halogen and Other Interactions: Short contacts involving the chlorine atom and an oxygen atom of a nitro group on an adjacent molecule have been observed, indicating a form of halogen bonding or other stabilizing electrostatic interaction. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Chloro 4 Nitro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

A significant application of DFT is the prediction of spectroscopic data, which is invaluable for structure verification, especially for isomers that are difficult to isolate or characterize experimentally. nih.govacs.org The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govacs.org

In a comprehensive study on the reaction of various nitro-1H-indazoles with formaldehyde (B43269), GIAO/DFT calculations at the B3LYP/6-311++G(d,p) level were employed to provide a sound basis for experimental observations and to confirm the assignment of NMR spectra for the resulting products. nih.govacs.org This methodology allows for the transformation of calculated absolute shieldings (σ, ppm) in the gas phase into chemical shifts (δ, ppm) in solution using empirical equations. acs.org The chemical shifts for the aromatic indazole ring are notably dependent on the position of the nitro group. nih.gov For example, in related (1H-indazol-1-yl)methanol derivatives, the presence of a nitro group can significantly affect the chemical shifts of nearby protons. nih.gov

Table 1: Representative Calculated ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Nitroindazole Derivatives (Note: This table is illustrative of the data generated from GIAO/DFT calculations for the class of nitroindazoles as described in the literature. nih.gov)

| Atom | 4-Nitro-1H-indazole Derivative | 5-Nitro-1H-indazole Derivative | 6-Nitro-1H-indazole Derivative |

|---|---|---|---|

| ¹H NMR | |||

| H3 | 8.61 | 8.52 | 8.30 |

| H5 | 7.70 | - | 8.79 |

| H6 | 8.44 | 8.35 | - |

| H7 | 8.01 | 8.91 | 8.16 |

| ¹³C NMR | |||

| C3 | 136.2 | 136.5 | 135.2 |

| C3a | 126.9 | 141.2 | 140.4 |

| C4 | 141.5 | 120.4 | 122.9 |

| C5 | 119.8 | 143.1 | 116.8 |

| C6 | 123.6 | 119.4 | 146.4 |

| C7 | 111.4 | 112.5 | 110.1 |

| C7a | 140.7 | 123.0 | 125.6 |

DFT calculations are crucial for mapping out the mechanisms of chemical reactions by identifying intermediates, transition states (TS), and calculating the associated energy barriers. nih.gov This allows for a theoretical understanding of why certain products are formed over others. In the study of the reaction between nitro-indazoles and formaldehyde in an acidic medium, theoretical calculations were used to explore the reaction mechanism. nih.govacs.org The process involves locating the transition state and then following the vibrational mode of the imaginary frequency forward and backward along the intrinsic reaction coordinate (IRC) to identify the connected intermediates. acs.org Such analyses can reveal, for example, that the reaction proceeds through the protonated form of formaldehyde reacting with the neutral indazole. nih.govacs.org These computational studies provide a detailed picture of the reaction landscape, offering insights into thermodynamic and kinetic controls that govern the reaction outcome. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a correlation between the chemical structures of compounds and their biological activities. nih.gov QSAR is widely used as a cost-effective tool to predict the activity or toxicity of chemical compounds, thereby reducing the need for extensive animal testing. researchgate.netsemanticscholar.orgmdpi.com For nitroaromatic compounds, QSAR models have been developed to predict various toxic effects. researchgate.netmdpi.com

The process involves calculating molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, size). semanticscholar.org These descriptors are then used as independent variables in a statistical model, with biological activity as the dependent variable. nih.gov For nitroaromatic compounds, key descriptors often include hydrophobicity (log KOW), electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO), and charges on the nitro group, which can relate to their mechanism of action. semanticscholar.org While specific QSAR studies focusing solely on 5-chloro-4-nitro-1H-indazole are not detailed in the provided sources, the principles derived from studies on broader classes of nitroaromatic compounds are applicable. researchgate.netsemanticscholar.orgmdpi.com These studies help establish design principles, for instance, by identifying molecular fragments or property ranges that contribute positively or negatively to a desired biological effect or toxicity profile. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. tandfonline.com It is widely used in drug discovery to generate hypotheses about how a ligand might interact with a biological target at the molecular level. worldscientific.comresearchgate.net Following docking, molecular dynamics (MD) simulations can be employed to evaluate the stability of the predicted ligand-protein complex over time in a simulated biological environment. tandfonline.comworldscientific.comresearchgate.net

For various nitroindazole derivatives, molecular docking studies have been performed to understand their potential as therapeutic agents. tandfonline.comworldscientific.comresearchgate.net These studies reveal potential binding modes and key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, with residues in the active site of a target protein. tandfonline.comworldscientific.com For example, in studies of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates, docking showed that the compounds could bind favorably within the active site of the Leishmania trypanothione (B104310) reductase enzyme. tandfonline.com MD simulations further confirmed that the most potent compounds formed stable and robust complexes with their target proteins. tandfonline.comworldscientific.comresearchgate.net

Table 2: Example of Molecular Docking Results for Nitroindazole Derivatives Against a Target Protein (Note: This table is illustrative of data generated from docking studies on related nitroindazoles, showing the types of interactions and scores that are evaluated. tandfonline.com)

| Compound Derivative | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

|---|---|---|---|

| Derivative A | -8.5 | 2 | Tyr110, Ser112 |

| Derivative B | -9.2 | 3 | Arg222, Gly14, Trp21 |

| Derivative C | -7.9 | 1 | Val56 |

These computational approaches are instrumental in generating testable hypotheses about the mechanism of action of compounds like 5-chloro-4-nitro-1H-indazole and guide the rational design of more potent and selective analogues. worldscientific.com

Conformational Analysis and Torsional Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them (torsional dynamics) is essential, as a molecule's shape is critical to its ability to interact with a biological target.

Theoretical methods are used to investigate conformational behavior by calculating the energy of a molecule as a function of its torsion angles. researchgate.net In a study of the products formed from the reaction of nitroindazoles with formaldehyde, the crystal structures revealed specific torsion angles for the 1-methanol substituent. nih.gov For instance, the N2–N1–C–O torsion angles for several nitroindazole derivatives were found to be consistently around 85-86°, differing from the unsubstituted parent compound (75.4°). nih.gov This indicates that the nitro group influences the conformational preference of substituents on the indazole ring. Such analyses, often performed using semi-empirical or DFT methods, help identify the lowest energy (most stable) conformations of a molecule, which are presumed to be the most biologically relevant. researchgate.net

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Methodologies for Substituted Indazoles

The synthesis of indazole derivatives has evolved significantly from classical methods to more sophisticated and efficient strategies. Modern approaches focus on atom economy, sustainability, and the ability to construct diverse molecular architectures. nih.govresearchgate.net

Recent advancements in the synthesis of substituted indazoles, relevant to structures like 5-chloro-4-nitro-1H-indazole, include:

Transition Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct introduction of functional groups onto the indazole core, bypassing the need for pre-functionalized starting materials. Catalysts based on palladium, rhodium, and copper have been instrumental in forging new carbon-carbon and carbon-heteroatom bonds on the indazole ring. nih.gov

Domino and One-Pot Reactions: These processes combine multiple reaction steps into a single operation, enhancing efficiency and reducing waste. researchgate.netnih.gov For instance, a one-pot domino process has been successfully developed for the synthesis of 1-aryl-1H-indazoles from arylhydrazones, demonstrating the potential for streamlined synthesis. researchgate.netnih.gov

Photoredox Catalysis: Visible-light-mediated reactions offer a green and mild alternative to traditional synthetic methods. This approach can be used to generate reactive intermediates under gentle conditions, enabling unique transformations of the indazole scaffold.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time. This technology is increasingly being used for the safe and scalable synthesis of energetic materials and complex pharmaceutical intermediates.

| Methodology | Description | Key Advantages | Relevant Catalyst/Reagent Examples |

|---|---|---|---|

| Transition Metal-Catalyzed C-H Functionalization | Direct formation of C-C or C-X bonds on the indazole ring. | High atom economy, reduced number of synthetic steps. | Pd(OAc)2, Rh(III) catalysts, Copper-based systems. nih.gov |

| Domino / One-Pot Reactions | Multiple bond-forming events occur in a single pot. | Increased efficiency, reduced waste and purification steps. | SNAr-terminated domino reactions. nih.gov |

| [3+2] Cycloaddition Reactions | Formation of the indazole core from arynes and diazo compounds. | Direct and efficient access to a wide range of substituted indazoles. organic-chemistry.org | Cesium fluoride (CsF) or TBAF with o-(trimethylsilyl)aryl triflates. organic-chemistry.org |

| Green Chemistry Approaches | Use of environmentally benign solvents, catalysts, and conditions. | Reduced environmental impact, enhanced safety. | Metal-free catalysis, use of bio-based solvents. nih.gov |

Exploration of Chemoselectivity and Regioselectivity in Functionalization

The functionalization of the 5-chloro-4-nitro-1H-indazole core is a study in selectivity. The presence of two distinct electron-withdrawing groups (chloro and nitro) and two nitrogen atoms in the pyrazole (B372694) ring creates a complex electronic landscape, influencing the outcome of chemical reactions.

Regioselectivity in N-Functionalization: A primary challenge in indazole chemistry is controlling the site of alkylation or acylation on the nitrogen atoms (N1 vs. N2). The distribution of the resulting regioisomers is highly dependent on several factors:

Substituent Effects: The electronic nature of substituents on the benzene (B151609) ring significantly impacts the N1/N2 regioselectivity. Electron-withdrawing groups, such as the nitro group in 5-chloro-4-nitro-1H-indazole, can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms. For example, studies on other substituted indazoles have shown that electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity. beilstein-journals.org

Reaction Conditions: The choice of base, solvent, and electrophile plays a crucial role. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various C3-substituted indazoles. beilstein-journals.org In contrast, different conditions might favor the N2 product. nih.gov

Thermodynamic vs. Kinetic Control: In some cases, the initially formed kinetic product (often the N2-isomer) can isomerize to the more thermodynamically stable N1-isomer. beilstein-journals.org

Chemoselectivity in Ring Functionalization: The chloro and nitro groups offer handles for further transformations, such as nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group activates the aromatic ring, potentially allowing for the displacement of the chloro substituent by various nucleophiles. The regiochemical outcome of such reactions would be a key area of investigation. Visible-light-induced reactions have also demonstrated controllable chemoselectivity in the functionalization of 2H-indazoles, offering pathways to either C3-alkoxylation or ring-opening, depending on the reaction atmosphere. rsc.org

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding the intricate mechanisms of indazole synthesis and functionalization requires advanced analytical tools. In-situ spectroscopic techniques are invaluable for monitoring reactions in real-time, providing a continuous stream of data on the concentration of reactants, intermediates, and products without the need for sampling. spectroscopyonline.comrsc.org

Key techniques applicable to indazole research include:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track changes in functional groups throughout a reaction, helping to identify transient intermediates and determine reaction kinetics.

In-situ NMR Spectroscopy: This powerful technique provides detailed structural information about species in the reaction mixture, offering deep mechanistic insights.

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework allows for real-time process control, ensuring reaction optimization, consistency, and safety, which is particularly important when dealing with nitrated compounds.

These methods are crucial for unraveling complex reaction pathways, optimizing yields, and minimizing the formation of impurities in the synthesis of derivatives of 5-chloro-4-nitro-1H-indazole. irma-international.org

Integration of Artificial Intelligence and Machine Learning in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to drug discovery. nih.gov In the context of indazole chemistry, these computational tools offer several exciting possibilities:

Predictive Synthesis: ML algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of new synthetic routes, suggest optimal reaction conditions, and even design novel synthetic pathways to target indazole derivatives. nih.govacs.org

De Novo Drug Design: AI can generate novel molecular structures with desired pharmacological properties. By using the indazole scaffold as a starting point, algorithms can design new derivatives with predicted activity against specific biological targets.

Property Prediction: Machine learning models can accurately predict various physicochemical and biological properties of new indazole compounds, such as solubility, toxicity, and binding affinity to protein targets, thereby accelerating the drug discovery process. nih.gov

The integration of AI and ML promises to accelerate the pace of innovation in indazole research, enabling the more rapid discovery and development of new molecules with tailored functions. acs.org

Design Strategies for Next-Generation Indazole-Based Scaffolds in Chemical Biology and Materials Science

The indazole ring is considered a "privileged scaffold" because it is a structural component of many compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. nih.govacgpubs.orgrsc.org The design of next-generation scaffolds based on 5-chloro-4-nitro-1H-indazole involves strategic modifications to tune its properties for specific applications.

In Chemical Biology and Medicinal Chemistry:

Structure-Based Drug Design: Using computational tools like molecular docking, researchers can design indazole derivatives that fit precisely into the active site of a target protein. longdom.orgresearchgate.net This rational design approach is key to developing potent and selective inhibitors for various enzymes, such as kinases, which are often implicated in cancer. rsc.orgmdpi.com

Fragment-Based Drug Discovery: The indazole core can be used as a starting fragment that is then elaborated and optimized to create potent drug candidates. The chloro and nitro groups on the 5-chloro-4-nitro-1H-indazole ring serve as versatile chemical handles for such elaborations.

Hybrid Molecules: The indazole moiety can be combined with other pharmacophores to create hybrid molecules with dual or enhanced biological activity. For example, hybridizing indazole and pyrimidine moieties has been explored to create new anti-proliferative agents. mdpi.com

In Materials Science: While less explored, the unique electronic properties of nitro- and chloro-substituted indazoles could be leveraged in materials science. Potential applications include their use as building blocks for:

Organic Dyes: The chromophoric nature of the nitroaromatic system could be exploited in the development of new dyes.

Non-linear Optical (NLO) Materials: The push-pull electronic nature of substituted aromatic systems is often a feature of molecules with NLO properties.

Energetic Materials: The high nitrogen content and nitro group suggest potential (though likely requiring careful study) in the field of energetic materials.

Future research will focus on expanding the structural diversity of indazole derivatives to improve their potency, selectivity, and pharmacokinetic properties for therapeutic applications, as well as exploring their potential in novel materials. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-4-nitro-1H-indazole, and how can reaction conditions be optimized?

- Methodology :

- Nitration-Chlorination Sequential Approach : Start with a substituted indazole precursor (e.g., 1H-indazole). Nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent chlorination at the 5-position via electrophilic substitution using POCl₃ or Cl₂ gas in the presence of Lewis acids (e.g., AlCl₃). Monitor intermediates via TLC and HPLC .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can the crystal structure of 5-chloro-4-nitro-1H-indazole be determined experimentally?

- Methodology :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in DMSO/water). Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution and refinement. Key parameters: space group determination (e.g., P2₁/c), anisotropic displacement parameters for non-H atoms, and hydrogen bonding analysis. Validate with R-factor (<5%) and goodness-of-fit (GOF ≈1) .

Q. What are the stability considerations for 5-chloro-4-nitro-1H-indazole under varying storage conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent nitro group reduction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 5-chloro-4-nitro-1H-indazole derivatives with enhanced bioactivity?

- Methodology :

- Systematic Substitution : Introduce substituents (e.g., alkyl, aryl, or heterocyclic groups) at the 1-, 3-, or 6-positions. Assess impacts on bioactivity using in vitro assays (e.g., antimicrobial IC₅₀, kinase inhibition).

- Key Observations : Nitro groups at the 4-position enhance electrophilicity, while chloro substituents improve lipophilicity and target binding. SAR trends in related indazoles suggest that bulky groups at the 1-position may reduce solubility but increase target specificity .

Q. What computational strategies are effective in predicting the reactivity and binding modes of 5-chloro-4-nitro-1H-indazole?

- Methodology :

- Docking Simulations : Use MOE or AutoDock to model interactions with biological targets (e.g., kinases, DNA). Focus on nitro group interactions with catalytic lysine residues.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density maps and frontier molecular orbitals (FMO). Correlate nitro group charge distribution with electrophilic reactivity .

Q. How can researchers resolve contradictions in reported biological activities of nitro-substituted indazoles?

- Methodology :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.

- Meta-Analysis : Evaluate solvent effects (DMSO vs. aqueous buffers), impurity profiles (HPLC purity >98%), and nitro group reduction artifacts. Cross-reference with structural analogs (e.g., 3-methyl-6-nitro-1H-indazole) to identify scaffold-specific trends .

Q. What strategies mitigate challenges in characterizing nitro-indazole metabolites during pharmacokinetic studies?

- Methodology :

- LC-MS/MS Analysis : Use reverse-phase C18 columns with mobile phases (0.1% formic acid in acetonitrile/water) to separate metabolites. Monitor nitro-to-amine reduction products via MRM transitions.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., [D₃]-5-chloro-4-nitro-1H-indazole) to track metabolic pathways in vivo .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data for nitro-indazoles?

- Methodology :

- Validation : Cross-check unit cell parameters (a, b, c, β) with Cambridge Structural Database (CSD) entries. Re-refine data using SHELXL with updated scattering factors.

- Hydrogen Bonding Analysis : Compare intermolecular interactions (e.g., N–H⋯O vs. C–H⋯O) to identify packing anomalies. For example, conflicting reports on nitro group orientation may arise from twinning or disorder, resolved using TWINLAW in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。